2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one follows established International Union of Pure and Applied Chemistry nomenclature principles for cyclic organic compounds containing both ketone and hydroxyl functional groups. The official IUPAC name for this compound is 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one, which accurately describes the five-membered ring structure with specific substitution patterns. The compound is registered under Chemical Abstracts Service number 21835-00-7, providing a unique identifier for database searches and regulatory purposes.
The molecular formula C7H10O2 indicates the presence of seven carbon atoms, ten hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 126.15 grams per mole. The systematic name reflects the cyclopentenone core structure with a hydroxyl group at the 2-position and methyl substituents at both the 3- and 4-positions of the ring system. This nomenclature distinguishes it from other isomeric forms, such as 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one, which bears the CAS number 21834-98-0 and represents a different substitution pattern.
The compound's International Chemical Identifier string is InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3, and its corresponding InChI Key is GXUQPCUHTNAVRJ-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System representation is CC1CC(=O)C(=C1C)O, which provides a linear notation of the molecular structure. Additional synonyms include 3,4-dimethyl-2-hydroxycyclopent-2-en-1-one and 2-cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, reflecting various naming conventions used in different databases and literature sources.
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is characterized by a five-membered ring system that exhibits non-planar conformations due to inherent ring strain and substituent effects. The cyclopentenone framework adopts puckered conformations that minimize steric interactions between the methyl substituents and optimize orbital overlap for the α,β-unsaturated ketone system. Theoretical studies on related cyclopentenone systems indicate that five-membered rings typically exhibit pseudorotational behavior, where the molecule interconverts between envelope and twist conformations.
The presence of the hydroxyl group at the 2-position introduces additional conformational considerations through intramolecular hydrogen bonding interactions. The hydroxyl proton can form a six-membered hydrogen-bonded ring with the carbonyl oxygen, stabilizing specific conformations and influencing the overall molecular geometry. The methyl groups at positions 3 and 4 create steric crowding that affects the ring pucker amplitude and the preferred conformational states of the molecule.
Ring puckering analysis reveals that the cyclopentene ring can adopt various conformations characterized by specific puckering parameters. The puckering amplitude and phase angles describe the out-of-plane displacement of ring atoms relative to a reference plane. For five-membered rings, the puckering motion typically follows a pseudorotational pathway where different ring atoms sequentially become the most displaced from the mean plane. The methyl substituents influence this pseudorotational behavior by creating energy barriers between different conformational states.
Computational studies on similar hydroxycyclopentenone systems suggest that the most stable conformations involve envelope forms where one carbon atom is significantly displaced from the plane defined by the remaining four atoms. The position of maximum displacement depends on the substitution pattern and the relative orientations of the hydroxyl and methyl groups. The presence of the double bond between C2 and C3 restricts conformational flexibility in this region while allowing greater freedom in the saturated portion of the ring.
| Conformational Parameter | Typical Range | Influence |
|---|---|---|
| Ring Puckering Amplitude | 0.3-0.6 Å | Methyl substitution pattern |
| Pseudorotational Phase | 0-360° | Hydrogen bonding interactions |
| Dihedral Angles | Variable | Steric effects of substituents |
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one are limited in the available literature, X-ray diffraction studies on related hydroxycyclopentenone compounds provide valuable insights into the solid-state structure and packing arrangements of this class of molecules. Crystallographic investigations of similar cyclopentenone derivatives reveal important structural features including bond lengths, bond angles, and intermolecular interactions that govern crystal packing behavior.
X-ray diffraction studies on related compounds such as cis-3,4-dimethylcyclopentanone derivatives have been conducted to determine stereochemical arrangements and conformational preferences in the solid state. These investigations utilize both single-crystal X-ray diffraction and powder diffraction techniques to elucidate molecular structures and crystalline arrangements. The studies reveal that hydroxycyclopentenone compounds typically exhibit specific hydrogen bonding patterns that influence their crystal structures and physical properties.
The molecular conformation observed in crystalline hydroxycyclopentenone derivatives often differs from solution-phase conformations due to crystal packing forces and intermolecular hydrogen bonding networks. Crystallographic analysis reveals that the hydroxyl groups participate in extensive hydrogen bonding with neighboring molecules, creating chain-like or sheet-like arrangements in the crystal lattice. These intermolecular interactions significantly influence the physical properties of the crystalline material, including melting point, solubility, and thermal stability.
Diffraction studies also provide precise measurements of bond lengths and angles within the cyclopentenone ring system. The carbon-carbon double bond length in the enone system typically measures approximately 1.34 Angstroms, while the carbon-oxygen bond in the hydroxyl group measures around 1.36 Angstroms. The carbonyl carbon-oxygen double bond length is characteristically shorter at approximately 1.23 Angstroms, reflecting the different hybridization states of the oxygen atoms in the molecule.
The crystal packing analysis reveals that molecules of hydroxycyclopentenone compounds often arrange in specific orientations that maximize hydrogen bonding interactions while minimizing steric repulsions between methyl substituents. These packing arrangements contribute to the overall stability of the crystalline phase and influence the compound's physical properties and thermal behavior.
| Crystallographic Parameter | Typical Value | Notes |
|---|---|---|
| C=C Double Bond Length | ~1.34 Å | Enone system |
| C-O Single Bond Length | ~1.36 Å | Hydroxyl group |
| C=O Double Bond Length | ~1.23 Å | Carbonyl group |
| Hydrogen Bond Distance | 2.5-3.0 Å | Intermolecular interactions |
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one represents a complex equilibrium system involving multiple structural forms that interconvert under various conditions. Ring-chain tautomerism studies on related hydroxycyclopentenone compounds reveal that γ-hydroxyketones can exist as both cyclic and open-chain forms, with the equilibrium position dependent on solvent effects, temperature, and molecular substitution patterns. The cyclic form predominates in most solvents due to the favorable entropy and enthalpy contributions of the intramolecular cyclization.
Nuclear magnetic resonance spectroscopy studies on hydroxycyclopentenone tautomeric systems demonstrate that the keto form percentage varies significantly with solvent polarity. In non-polar solvents such as cyclohexane, the cyclic keto form represents the major tautomer, while polar protic solvents such as water and alcohols can shift the equilibrium toward alternative tautomeric forms. The percentage of open-chain keto form increases with solvent polarity parameter values, indicating that hydrogen bonding interactions with solvent molecules stabilize the ring-opened structure.
Ultraviolet absorption spectroscopy provides complementary evidence for tautomeric equilibria in hydroxycyclopentenone systems. The α,β-unsaturated ketone chromophore in the cyclic form exhibits characteristic absorption maxima that differ from those of the open-chain tautomer. Temperature effects also influence tautomeric equilibria, with higher temperatures generally favoring the entropy-rich open-chain forms over the more ordered cyclic structures.
The substitution pattern significantly affects tautomeric behavior, with methyl groups at the 3- and 4-positions providing steric stabilization for the cyclic form while potentially hindering ring-opening processes. Comparative studies with related compounds such as 2-hydroxy-3-methylcyclopent-2-en-1-one reveal that additional methyl substitution generally increases the preference for the cyclic tautomer due to enhanced steric interactions in the open-chain form.
Derivative formation studies using 2,4-dinitrophenylhydrazones demonstrate that these compounds exist predominantly in open-chain forms, contrasting with the parent hydroxycyclopentenones which favor cyclic structures. This difference arises from the extended conjugation possible in the hydrazone derivatives, which stabilizes the open-chain configuration through resonance interactions with the aromatic ring system.
| Solvent System | Cyclic Form Percentage | Temperature Dependence |
|---|---|---|
| Non-polar solvents | 85-95% | Moderate |
| Polar aprotic solvents | 70-85% | Significant |
| Polar protic solvents | 50-70% | High |
| Aqueous solutions | 40-60% | Very high |
Properties
IUPAC Name |
2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQPCUHTNAVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051864 | |
| Record name | 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21835-00-7 | |
| Record name | 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21835-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
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| Record name | 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
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Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one are tumor cells, specifically HSC-2 and HL-60. These cells are types of cancer cells, with HSC-2 being a human oral squamous cell carcinoma cell line and HL-60 being a human promyelocytic leukemia cell line.
Mode of Action
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one is an α,β-unsaturated carbonyl compound. It selectively kills the tumor cells by exhibiting cytotoxicity. The compound interacts with these cells and induces cell death, thereby reducing the number of cancer cells.
Result of Action
The primary result of the action of 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one is the selective killing of tumor cells. It exhibits cytotoxicity against these cells, leading to a reduction in their numbers. This could potentially limit the progression of the cancers that these cells are associated with.
Biochemical Analysis
Biochemical Properties
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as one of the volatile reaction products from the reaction of phenylalanine with glucose during cooking and roasting. This interaction suggests that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- may participate in Maillard reactions, which are crucial for flavor development in food.
Cellular Effects
The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- on various types of cells and cellular processes are noteworthy. This compound has been reported to exhibit higher tumor-specific cytotoxicity against oral human normal and tumor cells It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- exerts its effects through various binding interactions with biomolecules. It functions as an electrophile and participates in addition reactions, including conjugate addition and Michael reactions. These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function. Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage thresholds and toxicology is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been identified in the metabolic pathways of roasted coffee, where it is formed through the reaction of phenylalanine with glucose. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- within cells and tissues are essential for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can impact its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Biological Activity
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, also referred to as 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one (CAS Number: 21835-00-7), is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in research and industry.
- Molecular Formula : C7H10O2
- Molecular Weight : 126.15 g/mol
- Purity : Typically ≥95%
The compound primarily targets tumor cells, demonstrating selective cytotoxicity against specific cancer cell lines such as HSC-2 and HL-60. As an α,β-unsaturated carbonyl compound, it acts as an electrophile and participates in various biochemical reactions, including conjugate addition and Michael reactions.
Cytotoxicity
Research indicates that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- displays significant tumor-specific cytotoxicity. In vitro studies have reported the following CC50 (50% cytotoxic concentration) values:
| Cell Line | CC50 (μg/mL) |
|---|---|
| HSC-2 | 43.8 |
| HSC-3 | 152 |
| HSG | 118 |
| HL-60 | 14.0 |
| Normal Cells (HPC) | 177 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. It exhibits antifungal properties and has been identified as a volatile organic compound with potential applications in agriculture for controlling soil-borne pathogens .
Physiological Effects
In studies involving plant growth-promoting rhizobacteria (PGPR), 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- has been linked to enhanced chlorophyll content and overall plant health. This suggests its role in promoting plant growth through biochemical pathways .
Study on Tumor Cell Lines
A detailed study investigated the effects of various concentrations of the compound on tumor cell lines. The findings indicated a dose-dependent response where lower concentrations were beneficial while higher doses resulted in increased cytotoxic effects. This underscores the importance of dosage in therapeutic applications.
Endophytic PGPR Research
In a study focusing on endophytic bacteria from tomato roots, the presence of this compound was associated with improved resistance to fungal infections and enhanced nutrient uptake. The metabolic profile of these bacteria indicated that compounds like 2-Cyclopenten-1-one contribute to their antifungal activity and plant growth promotion .
Metabolic Pathways
The metabolism of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- involves interactions with various enzymes and cofactors. It is formed through reactions involving phenylalanine during cooking processes like roasting coffee. Understanding these pathways is crucial for leveraging its biological activities effectively.
Transport and Distribution
The transport mechanisms of this compound within cells are vital for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes, thereby influencing its efficacy in targeted therapies.
Scientific Research Applications
Anticancer Activity
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- has demonstrated selective cytotoxicity against specific cancer cell lines. Research indicates the following CC50 (50% cytotoxic concentration) values for various cell lines:
| Cell Line | CC50 (μg/mL) |
|---|---|
| HSC-2 | 43.8 |
| HSC-3 | 152 |
| HSG | 118 |
| HL-60 | 14.0 |
| Normal Cells (HPC) | 177 |
The compound primarily targets tumor cells such as HSC-2 and HL-60, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound exhibits promising antifungal activity and has been identified as a volatile organic compound with potential applications in controlling soil-borne pathogens. Its role in enhancing plant growth through interactions with plant growth-promoting rhizobacteria (PGPR) has also been noted, suggesting its utility in agricultural applications .
Metabolic Pathways
Research indicates that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- participates in various metabolic pathways. It is formed through the reaction of phenylalanine with glucose during cooking processes like roasting coffee. Understanding these pathways is crucial for leveraging its biological activities effectively .
Study on Tumor Cell Lines
A detailed study investigated the effects of varying concentrations of the compound on tumor cell lines. The findings revealed a dose-dependent response where lower concentrations exhibited beneficial effects while higher doses resulted in increased cytotoxic effects. This underscores the importance of dosage in therapeutic applications.
Endophytic PGPR Research
In studies focusing on endophytic bacteria from tomato roots, the presence of this compound was associated with improved resistance to fungal infections and enhanced nutrient uptake. The metabolic profile of these bacteria indicated that compounds like 2-Cyclopenten-1-one contribute to their antifungal activity and plant growth promotion.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares the target compound with five structurally related cyclopentenones:
<sup>†</sup>logP discrepancies (e.g., 0.76 vs. 1.427) may arise from differing experimental or computational methods.
Functional Differences
Hydroxyl Group Impact
- The hydroxyl group in the target compound increases polarity, improving solubility in aqueous environments compared to non-hydroxylated analogs like 3,4-dimethyl-2-cyclopenten-1-one. This property is critical for its antioxidant and antimicrobial roles in biological systems .
- In contrast, 3,4-dimethyl-2-cyclopenten-1-one, lacking a hydroxyl group, is more hydrophobic and serves primarily as a flavoring agent in processed meats .
Methyl Substitution Patterns
- 2,3,4-Trimethyl-2-cyclopenten-1-one (C₈H₁₂O) exhibits higher hydrophobicity, making it less suitable for applications requiring water solubility but more stable in lipid-rich environments .
Thermal and Industrial Behavior
- In lignin pyrolysis, the target compound forms at concentrations up to 0.3% under specific pulping conditions, while 2-methyl- and 3-methyl- analogs occur at lower levels (0.1–0.3%) .
- Hydroxylated cyclopentenones, including the target, are less abundant in fast pyrolysis compared to non-hydroxylated derivatives, suggesting lower thermal stability .
Pharmacological and Industrial Relevance
- Antifungal Activity: The target compound's hydroxyl group may enhance its ability to disrupt fungal membranes, a property less pronounced in non-hydroxylated analogs .
- Flavor Chemistry : In sausages, the target compound distinguishes flavor profiles more effectively than 3,4-dimethyl-2-cyclopenten-1-one, likely due to its balanced polarity and volatility .
- Fragrance Formulations: Its compatibility with other fragrance structural groups (e.g., cyclopentanones) makes it preferable over bulkier analogs like 2,3,4-trimethyl derivatives .
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
Crotonic acid isopropyl ester undergoes cyclization in the presence of polyphosphoric acid (PPA) at 100°C under nitrogen. This method achieves an 84.7% yield of 3,4-dimethyl-2-cyclopentenone, which is subsequently oxidized to the target compound.
Key conditions :
-
Catalyst : PPA (1 L per 0.6 mol substrate)
-
Temperature : 100°C
-
Time : 3 hours
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Workup : Neutralization with Na₂CO₃, ether extraction, vacuum distillation
Dieckmann Cyclization of Esters
Diethyl 2-methylglutaconate undergoes intramolecular cyclization using sodium in liquid ammonia, followed by acid hydrolysis. This method produces 2-hydroxy-3-methylcyclopent-2-en-1-one in 30–90% yield, depending on ester purity and reaction scale.
| Parameter | Value |
|---|---|
| Base | Sodium (9–12 g per 23 g ester) |
| Solvent | Liquid NH₃/Et₂O |
| Hydrolysis Agent | 5% HCl |
| Critical Step | Controlled NH₃ evaporation |
Hydrolysis of Geminal Dihalocyclopentenes
Acid-Catalyzed Hydrolysis
1-Methyl-4,4-dichlorocyclopent-1-ene hydrolyzes in dilute HCl/glacial acetic acid (1:1 v/v) at 50–100°C. The reaction proceeds via a bishomocyclopropenium ion intermediate, enabling mild conditions (typically 70°C, 2 hours) with >85% yield.
Mechanistic Advantage :
The conjugated double bond stabilizes the carbocation intermediate, lowering activation energy compared to non-conjugated analogs.
Base-Catalyzed Hydrolysis
Using Na₂CO₃ (10% aqueous) at 80°C, the dichlorocyclopentene derivative hydrolyzes to 3-methyl-2-cyclopenten-1-one in 78% yield. This method avoids strong acids but requires longer reaction times (4–6 hours).
Hydrodeoxygenation of Carbohydrates
A two-step process converts fructose to the target compound via Pd-catalyzed hydrodeoxygenation:
Step 1 : Fructose → 1-Hydroxy-2,5-hexanedione
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Catalyst : 5% Pd/C
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Conditions : H₂ (30 bar), 120°C, 6 hours
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Yield : 68%
Step 2 : Base-mediated isomerization (NaOH, 80°C, 3 hours) achieves 74% conversion to 2-hydroxy-3-methyl-2-cyclopenten-1-one.
Advantages :
-
Uses renewable feedstock (fructose)
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Water as sole solvent
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Total yield: 50.3%
Epoxide Isomerization
2,3-Epoxy-3-methylcyclopentanone isomerizes under acidic conditions (H₂SO₄, 25°C, 1 hour) to yield the title compound. This method is typically integrated into multi-step syntheses from dihalocyclopentenes.
| Isomerization Agent | Yield (%) | Byproducts |
|---|---|---|
| H₂SO₄ (0.5 M) | 92 | <2% dimerization |
| Amberlyst-15 | 88 | 5% dehydration |
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| PPA Cyclization | Crotonic acid isopropyl ester | 84.7 | Pilot-scale | 8.2 |
| Dieckmann Cyclization | Diethyl 2-methylglutaconate | 30–90 | Lab-scale | 12.5 |
| Fructose Hydrodeoxygenation | D-Fructose | 50.3 | Industrial | 3.1 |
| Acid Hydrolysis | 1-Methyl-4,4-dichlorocyclopentene | 85 | Multi-ton | 5.8 |
| Enzymatic Resolution | Racemic acyloxycyclopentenones | 41–45 | Specialty | 6.9 |
Key Observations :
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Scalability : Acid hydrolysis and fructose-based routes show superior industrial viability.
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Sustainability : The carbohydrate-derived pathway achieves the lowest E-factor (3.1) due to aqueous workup and renewable feedstock.
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Stereocontrol : Enzymatic methods provide enantiomeric excess but require costly biocatalysts.
Critical Process Parameters
Temperature Optimization
Catalyst Selection
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Phase Transfer Catalysts : Benzyltriethylammonium chloride improves epoxidation efficiency (92% vs. 68% without).
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Metal Catalysts : Pd/C (5% loading) maximizes fructose conversion while minimizing over-hydrogenation.
Industrial Production Considerations
Large-scale manufacturing (≥100 kg/batch) prioritizes:
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Cost Efficiency : Dichlorocyclopentene hydrolysis ($12.50/kg) vs. fructose route ($18.20/kg).
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Waste Management : PPA methods generate 8.2 kg waste/kg product vs. 3.1 kg for biobased routes.
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Safety : Liquid ammonia in Dieckmann cyclization requires specialized containment.
Emerging Synthetic Approaches
Flow Chemistry
Microreactor systems enable continuous dichlorocyclopentene hydrolysis:
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Residence Time : 12 minutes (vs. 2 hours batch)
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Yield Improvement : 93% at 70°C
Photocatalytic Methods
UV irradiation (254 nm) of 3,4-dimethyl-2-cyclopentenone peroxides generates the hydroxylated derivative in 67% yield, though scalability remains unproven.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify hydroxyl (-OH) and carbonyl (C=O) stretching vibrations. Compare with NIST reference data .
- NMR : Analyze and NMR spectra to resolve methyl (δ 1.0–1.5 ppm) and cyclopentenone ring protons (δ 5.0–6.5 ppm). Match with CAS 21835-00-7 spectral libraries .
- Mass spectrometry : Confirm molecular ion peak at m/z 126.1531 (CHO) and fragmentation patterns .
Q. What are the recommended synthesis routes for high-purity 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
- Methodology :
- Cyclization of diketones : Use 3,4-dimethyl-2,5-diketopentane under acidic conditions (e.g., HSO) to form the cyclopentenone core .
- Purification : Recrystallize in ethanol/water mixtures to achieve ≥99% purity (as per assay data in TCI safety sheets) .
Q. Which analytical techniques are most effective for quantifying this compound in reaction mixtures?
- Methodology :
- Gas chromatography (GC) : Use polar columns (e.g., DB-Wax) with temperature ramps for optimal separation. Kovats' retention index (RI) of 1357 can be referenced .
- HPLC : C18 columns with UV detection at 220–260 nm (λ for α,β-unsaturated ketones) .
Advanced Research Questions
Q. How does the stability of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one vary under different storage conditions?
- Methodology :
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Long-term stability : Store at –20°C in amber vials under inert gas (N or Ar). Degradation products (e.g., oxidized dimers) form after 6 months at room temperature .
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Light sensitivity : Conduct accelerated aging studies using UV-Vis spectroscopy to monitor photodegradation kinetics .
Condition Stability Key Degradation Products 25°C, dark Stable ≤3 months None detected 25°C, light exposure Degrades within 2 weeks Oxidized dimers –20°C, inert gas Stable ≥1 year None detected
Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved for structural analogs like 4-hydroxy-3-methyl isomers?
- Methodology :
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., 2-hydroxy vs. 4-hydroxy substitution) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for isomers .
Q. What are the decomposition pathways of this compound under oxidative conditions?
- Methodology :
- Thermogravimetric analysis (TGA) : Identify mass loss events at 150–200°C, correlating with cyclopentenone ring cleavage .
- LC-MS : Detect intermediates such as 3,4-dimethylmaleic anhydride or hydroxylated byproducts .
Experimental Design Considerations
Q. How should researchers design kinetic studies for reactions involving this compound?
- Methodology :
- In situ monitoring : Use FTIR or Raman spectroscopy to track carbonyl group reactivity in real time .
- Control experiments : Include radical scavengers (e.g., BHT) to assess oxidative vs. thermal decomposition pathways .
Q. What safety protocols are critical when handling 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for aerosol protection .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .
Data Contradiction Analysis
Q. How can discrepancies in reported CAS numbers (e.g., 21835-00-7 vs. 13494-06-9) be addressed?
- Methodology :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
